molecular formula C8H14OS B051742 1-Acetyl-1-propylmercapto-cyclopropane CAS No. 120778-94-1

1-Acetyl-1-propylmercapto-cyclopropane

Cat. No. B051742
M. Wt: 158.26 g/mol
InChI Key: BNEKTRQDOYBDSR-UHFFFAOYSA-N
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Description

1-Acetyl-1-propylmercapto-cyclopropane (APMC) is a cyclopropane derivative that has been extensively studied for its potential use in various scientific applications. APMC has been shown to have a variety of biochemical and physiological effects and has been found to be useful in a range of laboratory experiments.

Scientific Research Applications

1-Acetyl-1-propylmercapto-cyclopropane has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the field of cancer therapy. 1-Acetyl-1-propylmercapto-cyclopropane has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.

Mechanism Of Action

The mechanism of action of 1-Acetyl-1-propylmercapto-cyclopropane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. 1-Acetyl-1-propylmercapto-cyclopropane has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

1-Acetyl-1-propylmercapto-cyclopropane has a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 1-Acetyl-1-propylmercapto-cyclopropane has been found to have anti-inflammatory effects. 1-Acetyl-1-propylmercapto-cyclopropane has also been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Acetyl-1-propylmercapto-cyclopropane in laboratory experiments is that it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been shown to have low toxicity in animal studies. However, one limitation of using 1-Acetyl-1-propylmercapto-cyclopropane is that it can be difficult to obtain in large quantities, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for 1-Acetyl-1-propylmercapto-cyclopropane research. One area of interest is in the development of 1-Acetyl-1-propylmercapto-cyclopropane-based cancer therapies. Researchers are also interested in studying the potential use of 1-Acetyl-1-propylmercapto-cyclopropane in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further studies on the mechanism of action of 1-Acetyl-1-propylmercapto-cyclopropane and its potential side effects. Overall, 1-Acetyl-1-propylmercapto-cyclopropane has shown great promise as a potential therapeutic agent and will continue to be an important area of research in the coming years.

properties

CAS RN

120778-94-1

Product Name

1-Acetyl-1-propylmercapto-cyclopropane

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-(1-propylsulfanylcyclopropyl)ethanone

InChI

InChI=1S/C8H14OS/c1-3-6-10-8(4-5-8)7(2)9/h3-6H2,1-2H3

InChI Key

BNEKTRQDOYBDSR-UHFFFAOYSA-N

SMILES

CCCSC1(CC1)C(=O)C

Canonical SMILES

CCCSC1(CC1)C(=O)C

synonyms

Ethanone, 1-[1-(propylthio)cyclopropyl]- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 134 g (0.83 mol) of bromine in 130 ml of methylene chloride is added dropwise at 10° C. with stirring to a solution of 100 g (0.83 mol) of 5-chloropentan-2-one in 400 ml of methylene chloride. The reaction mixture is stirred for a further hour at room temperature, then washed using water and dilute aqueous sodium carbonate solution and dried over sodium sulphate. The mixture is concentrated by stripping off the solvent under reduced pressure, and the residue is taken up in 200 ml of methanol and 63 g (0.83 mol) of n-propylmercaptan are added at 5° C. with stirring. A mixture of 93 g of potassium hydroxide powder in 500 ml of methanol is then added dropwise. The reaction mixture is initially stirred for 2 hours at room temperature and then for 4 hours at 40° C. The mixture is then concentrated by stripping off the solvent under reduced pressure and the remaining residue is taken up in methylene chloride. The organic solution is washed successively using water, dilute aqueous sodium hydroxide solution and again using water, then concentrated under reduced pressure and then subjected to a vacuum distillation. In this manner, 42 g (32% of theory) of 1-acetyl-1-propylmercaptocyclopropane of boiling point 107° C./20 mbar are obtained.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Quantity
93 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

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